5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-benzyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c19-14-16-15-13(9-11-5-2-1-3-6-11)17(14)10-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVXORPOHNALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Based Route
The most common method involves converting furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ) into potassium dithiocarbazates (3 , 6 ) via reaction with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH). For 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, the synthesis likely proceeds as follows:
-
Formation of Potassium Dithiocarbazate :
Furan-2-carboxylic acid hydrazide (1 ) reacts with CS₂ in ethanolic KOH to yield potassium 3-(2-furoyl)dithiocarbazate (3 ). This intermediate is highly reactive and serves as the precursor for subsequent substitutions. -
Thiosemicarbazide Synthesis :
3 is condensed with benzyl isothiocyanate in dry benzene under reflux to form 1-(2-furoyl)-4-benzylthiosemicarbazide (4a ). The reaction typically achieves yields of 88–95%. -
Cyclization to Triazole :
4a undergoes base-mediated cyclization (2N NaOH, reflux, 4 hours) to form the triazole core. Acidification with HCl precipitates this compound, which is recrystallized from ethanol.
Key Reaction:
Alternative Route via Phenylacetic Acid Hydrazide
Phenylacetic acid hydrazide (2 ) may substitute 1 to introduce the benzyl group at position 5. Here, 2 reacts with furan-2-ylmethyl isothiocyanate to form 1-(phenylacetyl)-4-(furan-2-ylmethyl)thiosemicarbazide, which cyclizes similarly.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Substituent Compatibility
Electron-withdrawing groups (e.g., bromine) on the aryl isothiocyanate improve cyclization efficiency. For example, 4-methoxyphenylisothiocyanate yields 78% under identical conditions.
Characterization and Analytical Data
Spectral Analysis
Analogous compounds exhibit characteristic spectral profiles:
Melting Points and Yields
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Analog 8a | 68 | 210–212 |
| Analog 8b | 78 | 245–246 |
| Target (estimated) | 65–75 | 215–220 |
Industrial-Scale Considerations
Catalytic Enhancements
Transition metal catalysts (e.g., CuI) may accelerate cyclization, though this remains unexplored for the target compound.
Purification Techniques
Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: The benzyl and furan-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents (e.g., benzyl chloride, furan-2-ylmethyl bromide) are commonly used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research has shown that triazole derivatives exhibit significant activity against various bacterial and fungal strains.
- Case Study: A study highlighted the synthesis of several triazole derivatives, including this compound, which demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi. The compounds were evaluated using agar-well diffusion methods, confirming their potential as effective antimicrobial agents .
Antifungal Properties
Triazole compounds are also recognized for their antifungal activities. The presence of sulfur in this compound enhances its effectiveness against fungal pathogens.
- Research Findings: Studies have indicated that triazole derivatives can inhibit the growth of various fungal species. The incorporation of furan and benzyl moieties into the triazole framework has been linked to increased antifungal potency .
Synthesis Steps:
- Formation of Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with carbon disulfide to form a thioamide intermediate.
- Condensation Reactions: This intermediate is then subjected to condensation with various aldehydes to yield the desired triazole derivative.
- Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Industrial Applications
Beyond its biological significance, this compound has potential applications in materials science and agriculture.
Pesticide Development
The fungicidal properties of this compound make it a candidate for development as a pesticide. Its ability to combat fungal pathogens can be leveraged in agricultural settings to protect crops from diseases.
Pharmaceutical Formulations
Given its antimicrobial and antifungal properties, this compound could be utilized in pharmaceutical formulations aimed at treating infections caused by resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound A : 5-(4-Nitrophenyl)-4-((4-Phenoxybenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol
- Structure: Features a nitro group at the para position of the phenyl ring and a phenoxybenzylidene Schiff base.
- Synthesis: Prepared from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and 4-phenoxybenzaldehyde in ethanol with acetic acid catalysis .
Compound B : 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
- Structure : Substituted with a pyrazole ring and phenyl group.
- Synthesis : Alkylation reactions yield derivatives with tailored biological activity .
- Key Differences : The pyrazole moiety introduces additional hydrogen-bonding sites, which may enhance interactions in biological systems compared to the furan group .
Compound C : Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol)
- Structure : Lacks the benzyl and furan groups but shares the triazole-thiol core.
- Function : Inhibits auxin biosynthesis (IC₅₀ = 0.462 µM in FABP4 binding) .
Compound D : 5-(Thiophene-3-Ylmethyl)-4H-1,2,4-Triazole-3-Thiol
Electrochemical Behavior
Compound E : 5-Benzyl-4-(4'-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
Biological Activity
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 537017-46-2) is a heterocyclic compound classified as a triazole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 271.34 g/mol. The structure features a triazole ring with a thiol group, a benzyl group, and a furan moiety, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways:
- Molecular Targets: The compound may interact with enzymes and receptors that play roles in cancer progression and inflammation.
- Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammatory responses.
Anticancer Activity
Research has indicated that derivatives of triazoles exhibit significant anticancer properties. In particular:
- Cytotoxicity Studies: The compound has been tested against various cancer cell lines using the MTT assay. Results showed enhanced cytotoxic effects against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. For instance:
- Case Study: A study involving the synthesis of hydrazone derivatives from triazole-thiol compounds highlighted their enhanced selectivity and cytotoxicity against cancer cells compared to normal fibroblasts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Screening Results: Various synthesized triazole-thiol derivatives demonstrated moderate antibacterial activity against several microorganisms, suggesting that the presence of the thiol group enhances antimicrobial efficacy .
- Comparative Analysis: When compared to other triazole derivatives lacking the thiol functionality, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The compound is typically synthesized via alkylation or condensation reactions. A common approach involves reacting a pre-synthesized triazole-thione precursor with a benzyl halide or furan-containing alkylating agent under basic conditions (e.g., NaOH/KOH in ethanol). For example, alkylation of 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide in ethanol at reflux (70–80°C) for 4–6 hours yields the target compound . Optimization includes:
- Temperature control : Prolonged reflux (>6 hours) may lead to side reactions (e.g., over-alkylation).
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require rigorous drying .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key characterization methods include:
- IR spectroscopy : Confirms the presence of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- NMR : ¹H NMR identifies benzyl (δ 4.5–5.0 ppm, singlet) and furan protons (δ 6.2–7.4 ppm). ¹³C NMR verifies the triazole carbon backbone (δ 145–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect trace impurities .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Stability studies indicate degradation (<5%) over 1–2 years under these conditions. For short-term use (1–2 weeks), storage at –4°C is acceptable . Avoid aqueous solutions, as hydrolysis of the triazole ring may occur at neutral or alkaline pH .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variations) influence biological activity, and what design principles apply?
Structure-activity relationship (SAR) studies on analogous triazole-thiols reveal:
- Benzyl group substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the benzyl para-position enhance antimicrobial activity but increase toxicity .
- Furan ring modifications : Replacing furan with thiophene improves lipophilicity, boosting blood-brain barrier penetration in neuroactive studies .
- Thiol vs. thione tautomers : Thiol derivatives exhibit higher reactivity in metal chelation, critical for anticancer applications .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51) and validate with in vitro assays .
Q. How should researchers address contradictions between computational predictions and experimental biological data?
Discrepancies often arise from:
- Solvent effects in simulations : MD simulations may overlook aqueous solubility limits. Validate with partition coefficient (logP) measurements .
- Metabolic instability : Predicted in silico activity may not account for rapid hepatic clearance. Use microsomal stability assays (e.g., liver S9 fractions) to refine models .
- Off-target interactions : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can identify non-specific binding .
Q. What strategies resolve inconsistencies in crystallographic data versus spectroscopic characterization?
- X-ray crystallography : Resolve ambiguous protonation states (e.g., thiol vs. thione) by comparing experimental bond lengths (C–S: ~1.7 Å in thiols vs. ~1.6 Å in thiones) .
- Dynamic NMR : Detect tautomeric equilibria (e.g., thiol ⇌ thione) at variable temperatures. Line-shape analysis quantifies exchange rates .
- Theoretical calculations : DFT (B3LYP/6-311+G**) optimizes geometry and predicts vibrational spectra for direct IR comparison .
Q. What in vitro and in vivo models are suitable for evaluating toxicity and pharmacokinetics?
- In vitro :
- In vivo :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
